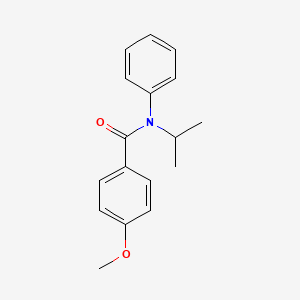
2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: is a chemical compound with the following properties:
Molecular Formula: CHNO
CAS Number: 880049-79-6
Molecular Weight: 448.48 g/mol
benzoates . It features an interesting combination of functional groups, including methoxy , ethoxy , and carbohydrazonoyl moieties.
Preparation Methods
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Chemical Reactions Analysis
Reactivity: 2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate may undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not well-documented. Researchers would likely explore various catalysts, solvents, and reaction temperatures to achieve desired transformations.
Major Products: The major products resulting from these reactions would depend on the specific reaction type. Further experimental studies are necessary to elucidate these details.
Scientific Research Applications
Biology and Medicine: Given its unique structure, this compound could be explored for potential biological activities, such as enzyme inhibition or receptor binding. further studies are needed to validate any biological effects.
Industry: While not currently used on an industrial scale, its properties may inspire novel applications in materials science or pharmaceuticals.
Mechanism of Action
The exact mechanism by which 2-Meo-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate exerts its effects remains unknown. Researchers would need to investigate its interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
To highlight its uniqueness, let’s compare it with similar compounds:
Properties
CAS No. |
765287-22-7 |
|---|---|
Molecular Formula |
C26H26N2O7 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-4-33-20-12-10-19(11-13-20)26(30)35-23-14-9-18(15-24(23)32-3)16-27-28-25(29)17-34-22-8-6-5-7-21(22)31-2/h5-16H,4,17H2,1-3H3,(H,28,29)/b27-16+ |
InChI Key |
PYJSZOCDYBRUQT-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-3-sec-butyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010365.png)
![4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12010367.png)

![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12010378.png)
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010393.png)
![N-(4-methoxyphenyl)-N-[(E)-1-(4-methoxyphenyl)ethylidene]amine](/img/structure/B12010399.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010409.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010414.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12010416.png)
![2-Methoxyethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12010417.png)
![4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12010418.png)
